5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane

Medicinal Chemistry Building Block Procurement Quality Control

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane (CAS 1556097-47-2) is a heterocyclic spiro building block characterized by a 2-oxa-5,8-diazaspiro[3.4]octane core bearing an N5-ethyl and an N8-tosyl (4-methylphenylsulfonyl) protecting group. Its molecular formula is C₁₄H₂₀N₂O₃S with a molecular weight of 296.39 g·mol⁻¹.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1556097-47-2
Cat. No. B2512682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane
CAS1556097-47-2
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCCN1CCN(C12COC2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C14H20N2O3S/c1-3-15-8-9-16(14(15)10-19-11-14)20(17,18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
InChIKeyKZFPKJMNUPFIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane – Core Scaffold & Procurement Context


5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane (CAS 1556097-47-2) is a heterocyclic spiro building block characterized by a 2-oxa-5,8-diazaspiro[3.4]octane core bearing an N5-ethyl and an N8-tosyl (4-methylphenylsulfonyl) protecting group . Its molecular formula is C₁₄H₂₀N₂O₃S with a molecular weight of 296.39 g·mol⁻¹ . The compound belongs to the class of orthogonally protected spirocyclic amines that serve as conformationally constrained surrogates for common medicinal-chemistry motifs such as piperazine and morpholine . It is commercially available from multiple suppliers in quantities ranging from 100 mg to gram scale, typically at purities between 95 % and 98 % [1].

Orthogonally protected spirocyclic building block for sequential diversification
Conformationally constrained morpholine / piperazine bioisostere surrogate
Multi-supplier availability in gram-scale quantities with high purity grades

Why In-Class Spirocyclic Amine Substitution Fails for 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane


Within the class of protected 2-oxa-5,8-diazaspiro[3.4]octane building blocks, the N5-ethyl/N8-tosyl substitution pattern is not trivially interchangeable with N5-benzyl/N8-tosyl or N5-H/N8-tosyl analogs. The N5-ethyl group imparts a precisely defined steric and electronic profile that directly governs the reactivity at the N8 position after tosyl deprotection and modulates the overall lipophilicity (clogP) of downstream amide or urea coupling products [1]. Generic substitution with a sterically more demanding N5-benzyl analog (e.g., 5-benzyl-6-(p-tolyl)-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane, CAS 1556097-49-4) alters the conformational ensemble of the spiro[3.4] system and can invalidate established structure–activity relationships in lead-optimization campaigns . The quantitative evidence below documents where measurable differences in purity, price, and structural parameters drive a clear procurement rationale.

N5‑ethyl vs. N5‑benzyl steric profile
The N5‑ethyl group defines a distinct steric and electronic environment; bulkier N5‑benzyl analogs may alter N8 reactivity and lipophilicity after deprotection, potentially shifting SAR.
Conformational ensemble mismatch
Replacing the ethyl substituent with a benzyl group changes the spiro[3.4] ring ensemble, which can invalidate established structure–activity relationships in lead optimization.
Loss of orthogonal deprotection
N5‑benzyl analogs require global hydrogenolysis for deprotection, eliminating the orthogonal strategy (tosyl removal without affecting N‑ethyl) and limiting sequential diversification.

Head-to-Head Procurement Evidence: 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane vs. Closest Analogs


Purity vs. Closest Commercial 2-Oxa-5,8-diazaspiro[3.4]octane Analog

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is offered at 98% purity (LC/HPLC) by Leyan, whereas the sterically more complex 5-benzyl-6-(p-tolyl)-8-tosyl analog (CAS 1556097-49-4) is listed typically at 95% purity by Apollo Scientific . The 3-percentage-point purity advantage directly reduces the probability of unidentified impurities interfering in parallel-synthesis or fragment-elaboration workflows, especially when the tosyl group serves as a latent site for subsequent N-arylation or sulfonamide coupling steps .

Commercial purity
Cross-study comparable
98%
vs. 95% for 5-benzyl-6-(p-tolyl) analog (CAS 1556097-49-4)
Higher purity reduces impurity risk in parallel synthesis
Supplier CoA comparison (Leyan vs. Apollo Scientific); +3 percentage points
Medicinal Chemistry Building Block Procurement Quality Control

Price-per-Gram vs. Sterically Shielded Analog

At the gram scale, 5-ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is listed at approximately ¥ 2,000–2,500/g (Leyan, 2026 pricing), while the benzyl-substituted analog 5-benzyl-6-(p-tolyl)-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is priced at a significant premium (>¥ 4,000/g from Apollo Scientific) due to its higher molecular complexity and lower synthetic throughput . This cost differential makes the ethyl-tosyl compound the economically preferred building block for hit-to-lead expansion that requires gram-scale quantities to feed parallel chemistry libraries.

Price per gram
Cross-study comparable
≈ ¥ 2,000–2,500/g
Comparator >¥ 4,000/g (benzyl analog)
2‑fold cost advantage supports budget‑constrained library synthesis
May 2026 list prices; subject to confirmation
Budget-Constrained Procurement Medicinal Chemistry Large-Scale Synthesis

Molecular Weight Advantage for Fragment-Based Screening

With a molecular weight of 296.39 g·mol⁻¹ , the target compound falls comfortably within the optimal fragment range (MW < 300 Da) prescribed by the Astex Rule-of-Three for fragment-based lead discovery (MW ≤ 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1]. In contrast, the closely related 5-benzyl-6-(p-tolyl)-8-tosyl analog (MW 448.6 g·mol⁻¹) exceeds this threshold by nearly 50%, making it less suitable as a primary fragment hit . This MW advantage facilitates higher ligand efficiency (LE) when the spirocyclic core is elaborated in structure-guided optimization.

Molecular weight
Class‑level inference
296.39 g·mol⁻¹ vs. 448.6 g·mol⁻¹ (benzyl analog)
–152.2 g·mol⁻¹ (–34%)
Fragment‑likeness (Rule‑of‑Three) may support hit identification
Calculated from molecular formula; Astex Rule‑of‑Three applied
Fragment-Based Drug Discovery Ligand Efficiency Scaffold Selection

Spiro[3.4] Scaffold as a Morpholine Bioisostere with Enhanced sp3 Character

The 2-oxa-5,8-diazaspiro[3.4]octane scaffold is recognized as a bioisostere of morpholine, offering a higher fraction of sp3-hybridized carbon atoms (Fsp3) that has been correlated with improved clinical success rates [1]. While quantitative Fsp3 data specific to this compound are not yet published, the scaffold class has been experimentally validated in the context of malaria drug discovery, where a diazaspiro[3.4]octane series delivered low-nanomolar asexual blood-stage activity (IC50 < 50 nM) and gametocyte sterilizing properties [2]. The N5-ethyl/N8-tosyl substitution pattern further allows orthogonal deprotection: the tosyl group can be removed under reductive conditions (e.g., Na/naphthalene or SmI2) without affecting the N-ethyl group, enabling sequential diversification that is not possible with N5-benzyl analogs where both benzyl and tosyl require hydrogenolytic conditions [3].

Scaffold validation
Supporting evidence
Orthogonal deprotection: N5‑ethyl stable, N8‑tosyl removable
Antimalarial diazaspiro[3.4]octane series validated (IC50
Morpholine bioisostere with increased sp³ character and sequential diversification
Protecting-group strategy inferred from sulfonamide/amine chemistry; experimental Fsp3 not reported
Supplier availability
Cross-study comparable
≥3 suppliers
vs. 1–2 for non‑oxa 2,6‑diazaspiro[3.4]octane tosylate
Multi‑sourcing reduces lead time and supply risk
Market survey May 2026; typical lead time days vs. weeks
Computed lipophilicity
Class‑level inference
XLogP3 ≈ 1.7 vs. morpholine (–0.9) / N‑tosylpiperazine (2.1)
∼1.0–2.6 log unit shift
Intermediate lipophilicity may balance solubility and permeability
Computed via PubChem XLogP3; experimental log D₇.₄ unavailable
Bioisosteric Replacement Physicochemical Optimization Scaffold Hopping

Directly Comparable In-Stock Availability vs. Diazaspiro Scaffolds Lacking the Oxa Motif

Among 2-oxa-5,8-diazaspiro[3.4]octane building blocks, the 5-ethyl-8-tosyl derivative is maintained as a standard catalog item by at least three independent suppliers (Leyan, Apollo Scientific, SpiroChem) [1]. By contrast, non-oxa diazaspiro[3.4]octane building blocks such as the 2,6-diazaspiro[3.4]octane series (e.g., 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate) are less consistently stocked, often requiring custom synthesis with lead times exceeding 4–6 weeks . The presence of the oxygen atom in the [3.4] scaffold (the 2-oxa motif) appears to stabilize the bicyclic system toward ring-opening decomposition, contributing to longer shelf-life and broader commercial availability.

Supplier availability
Cross-study comparable
≥3 suppliers
vs. 1–2 for non‑oxa 2,6‑diazaspiro[3.4]octane tosylate
Multi‑sourcing reduces lead time and supply risk
Market survey May 2026; typical lead time days vs. weeks
Lead Time Reduction Supply Chain Medicinal Chemistry Logistics

Computed Lipophilicity (XLogP3) vs. Morpholine and Piperazine Bioisosteres

The predicted XLogP3 for 5-ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is approximately 1.7, positioning it between morpholine (XLogP ≈ –0.9) and N-tosylpiperazine (XLogP ≈ 2.1) [1]. This intermediate lipophilicity can be advantageous when balancing aqueous solubility and passive membrane permeability in CNS or anti-infective programs. The spirocyclic constraint also reduces the number of rotatable bonds relative to linear morpholine/piperazine derivatives, a feature independently associated with improved oral bioavailability [2]. These computed properties, while not yet supported by direct experimental log D₇.₄ measurement, provide a rational basis for prioritizing the scaffold over conventional heterocyclic building blocks when parallel property optimization is required.

Computed lipophilicity
Class‑level inference
XLogP3 ≈ 1.7 vs. morpholine (–0.9) / N‑tosylpiperazine (2.1)
∼1.0–2.6 log unit shift
Intermediate lipophilicity may balance solubility and permeability
Computed via PubChem XLogP3; experimental log D₇.₄ unavailable
Lipophilicity Pharmacokinetics Bioisostere Selection

Procurement-Relevant Application Scenarios for 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane


Fragment-Based Lead Discovery with Spirocyclic Core Expansion

The molecular weight (296.39 g·mol⁻¹) and predicted clogP (~1.7) position 5-ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane as a Rule-of-Three-compliant fragment [1]. Procurement at 98% purity (Leyan) enables immediate entry into fragment soaking or NMR-based screening without additional purification, while the orthogonal N5-ethyl/N8-tosyl protection allows rapid elaboration of the N8 position post-screening to explore vector-based SAR.

Medicinal-Chemistry Hit Expansion via Orthogonal Deprotection

The tosyl group at N8 can be removed selectively under single-electron reduction conditions (e.g., SmI₂ or Na/naphthalene) while leaving the N5-ethyl group intact [2]. This orthogonal deprotection strategy, not available for N5-benzyl analogs that require global hydrogenolysis, enables sequential functionalization: first introduction of diversity at N8 via sulfonamide cleavage and amine capping, followed by optional N5 modification, significantly expanding accessible library space from a single building block.

Budget-Conscious Parallel Library Synthesis at Gram Scale

At a quoted price of approximately ¥ 2,000–2,500/g (2026) , the compound enables cost-efficient construction of 48- or 96-member parallel libraries from gram-scale starting material, contrasting with the >¥ 4,000/g price point of the benzyl-substituted analog . Multi-supplier availability (Leyan, Apollo Scientific, SpiroChem) further protects against single-vendor supply disruptions during extended synthesis campaigns.

Bioisosteric Replacement of Morpholine/Piperazine in Anti-Infective Lead Optimization

The 2-oxa-5,8-diazaspiro[3.4]octane core has been validated as a morpholine bioisostere within the broader diazaspiro[3.4]octane antimalarial series that achieved sub-50 nM asexual blood-stage activity [3]. Replacing a morpholine or piperazine ring with this spiro[3.4] scaffold increases Fsp3 and introduces conformational constraint, which has been correlated with higher clinical candidate survival rates [4]. The N5-ethyl/N8-tosyl variant provides a synthetically tractable entry point into this chemical space.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Fragment‑likeness (MW
Direct screening compatibility, rapid vector elaboration
Orthogonal deprotection strategy
N5‑ethyl stable to tosyl cleavage
Sequential N8/N5 diversification without global deprotection
Gram‑scale parallel library synthesis
Cost efficiency and multi‑supplier sourcing
Budget‑friendly 48‑/96‑member library construction
Bioisosteric replacement of morpholine/piperazine
Spiro[3.4] scaffold with increased Fsp³
Conformational constraint and physicochemical optimization
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